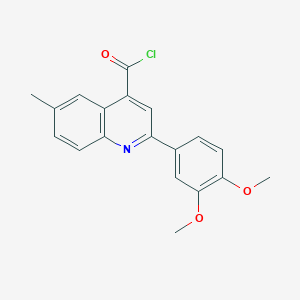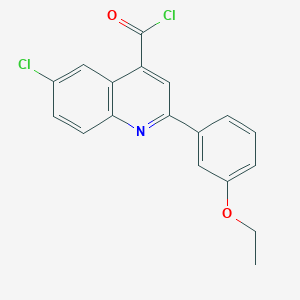
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is characterized by the presence of a quinoline core, which is a nitrogen-containing heterocyclic compound. This core is substituted at the 2-position with a chlorophenyl group and at the 6-position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” include a molecular weight of 336.60 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
- Structural and Optical Analysis : The structural and optical properties of related quinoline derivatives have been a subject of study, highlighting their potential in various applications due to their unique characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and Applications
- Spectroscopic Studies and Applications : Detailed spectroscopic analysis, including FT-IR, NMR, and UV-Vis absorption, of related chlorophenyl quinoline compounds has been conducted, shedding light on their potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis Techniques
- Efficient Synthesis Methods : Innovative synthesis methods for related quinoline compounds have been developed, offering new pathways for creating materials with specific properties (Liu et al., 2009).
Photovoltaic Applications
- Photovoltaic Properties and Device Fabrication : Investigations into the photovoltaic properties of quinoline derivatives have been conducted, including their application in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- Dielectric Properties Analysis : Studies on the dielectric properties of quinoline derivative thin films have revealed insights into their electronic properties, which can inform their use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
- Crystal Structure and Chlorination Mechanisms : Research on the crystal structures of related compounds has provided valuable information on their molecular arrangements and chlorination mechanisms (Cardellini et al., 1994).
Eigenschaften
IUPAC Name |
6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRDTOHSDDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















